Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate
CAS No.:
Cat. No.: VC13705496
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate |
| Standard InChI | InChI=1S/C13H17NO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9,14H2,1H3 |
| Standard InChI Key | RCMDDYCFDSCRKH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1(COC1)C2=CC=C(C=C2)N |
| Canonical SMILES | CCOC(=O)CC1(COC1)C2=CC=C(C=C2)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-[3-(4-aminophenyl)oxetan-3-yl]acetate features a central oxetane ring—a strained four-membered heterocycle containing one oxygen atom. The oxetane’s C3 position is substituted with a 4-aminophenyl group, while the adjacent carbon hosts an ethyl acetate moiety. This arrangement creates a sterically congested core, influencing both reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 1628682-21-2 |
| Density | Not reported |
| Boiling Point | Not reported |
The amino group on the phenyl ring enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets, a critical factor in its pharmacological potential.
Synthetic Methodologies
Horner–Wadsworth–Emmons Reaction
A primary synthesis route involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one reacts with methyl-2-(dimethoxyphosphoryl)acetate to form methyl (oxetan-3-ylidene)acetate. Subsequent functionalization introduces the 4-aminophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
Table 2: Synthesis Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reagents | Ammonia, ethanol |
| Temperature | 100°C |
| Time | 5 hours |
| Yield | 100% |
| Purity (NMR) | Confirmed via NMR |
The NMR spectrum (CDCl) reveals peaks at δ 1.25 (t, 3H, CH), 4.2 (q, 2H, OCH), and 4.5–4.55 (d, 4H, oxetane CH) , confirming structural integrity.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The oxetane ring’s strain (≈24 kcal/mol) makes it susceptible to ring-opening reactions. Oxidation with KMnO can introduce ketone or carboxylic acid groups, while LiAlH reduces ester functionalities to alcohols. The 4-aminophenyl group is redox-active, enabling further derivatization:
Stability Under Physiological Conditions
The compound’s half-life in aqueous buffers (pH 7.4) remains unstudied, but analogous oxetanes exhibit moderate stability, degrading via hydrolysis over 24–48 hours.
| Target | Proposed Interaction |
|---|---|
| PDE4 Enzyme | Competitive cAMP binding |
| DNA Topoisomerase II | Intercalation or inhibition |
| Caspase-3 | Activation via mitochondrial pathway |
Research Gaps and Future Directions
Pharmacokinetic Studies
No in vivo data exist on absorption, distribution, or toxicity. Future work should assess oral bioavailability and blood-brain barrier penetration using rodent models.
Structure-Activity Relationship (SAR) Optimization
Modifying the ethyl acetate group to a bulkier ester (e.g., tert-butyl) could enhance metabolic stability. Similarly, substituting the amino group with electron-withdrawing groups may alter target selectivity.
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